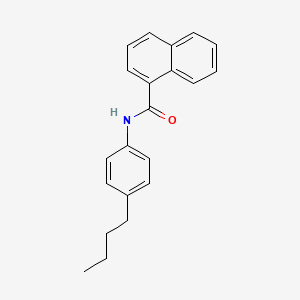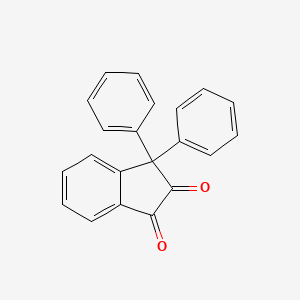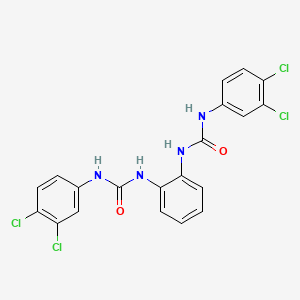
N-(4-butylphenyl)naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)naphthalene-1-carboxamide: is a chemical compound that belongs to the class of naphthalene carboxamides. This compound is characterized by the presence of a naphthalene ring attached to a carboxamide group, which is further substituted with a 4-butylphenyl group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 4-butylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-butylphenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Naphthalene-1,4-dicarboxylic acid derivatives.
Reduction: N-(4-butylphenyl)naphthalene-1-amine.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-butylphenyl)naphthalene-1-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases caused by microbial infections. Its ability to inhibit the growth of certain pathogens makes it a promising lead compound for drug development .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and intermediates. It is also employed in the production of dyes, pigments, and other functional materials .
Mecanismo De Acción
The mechanism of action of N-(4-butylphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit the synthesis of essential cellular components, leading to the disruption of microbial growth and replication. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with the electron transport chain and cellular respiration in microbial cells .
Comparación Con Compuestos Similares
- N-(2-methoxyphenyl)naphthalene-1-carboxamide
- N-(3-methylphenyl)naphthalene-1-carboxamide
- N-(4-methylphenyl)naphthalene-1-carboxamide
- N-(3-fluorophenyl)naphthalene-1-carboxamide
Comparison: N-(4-butylphenyl)naphthalene-1-carboxamide is unique due to the presence of the 4-butylphenyl group, which imparts distinct physicochemical properties compared to its analogs. This substitution enhances its lipophilicity and may influence its biological activity and solubility. Compared to other similar compounds, this compound has shown higher activity against certain microbial strains, making it a more potent candidate for antimicrobial research .
Propiedades
Fórmula molecular |
C21H21NO |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H21NO/c1-2-3-7-16-12-14-18(15-13-16)22-21(23)20-11-6-9-17-8-4-5-10-19(17)20/h4-6,8-15H,2-3,7H2,1H3,(H,22,23) |
Clave InChI |
STMKSOAPPNDGFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({(E)-[4-((E)-{[4-(Aminosulfonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B15081254.png)

![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15081285.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081288.png)
![1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B15081291.png)
![Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B15081305.png)
![4-bromo-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B15081320.png)
![5-(1-Hexyl-2-oxobenzo[d]azolidin-3-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15081324.png)

![2-(biphenyl-4-yloxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15081342.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15081345.png)

![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide](/img/structure/B15081359.png)
